molecular formula C9H8F3NO2 B14207780 2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide CAS No. 802935-65-5

2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide

Cat. No.: B14207780
CAS No.: 802935-65-5
M. Wt: 219.16 g/mol
InChI Key: QKRSQALNAUWDGU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide is a fluorinated organic compound with the molecular formula C17H12F6N2O3. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide typically involves the reaction of trifluoroacetic anhydride with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of trifluoromethyl groups and hydroxy(phenyl)methyl moiety, which confer distinct chemical properties and biological activities. This makes it particularly valuable in specialized research and industrial applications .

Properties

CAS No.

802935-65-5

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2,2,2-trifluoro-N-[hydroxy(phenyl)methyl]acetamide

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)8(15)13-7(14)6-4-2-1-3-5-6/h1-5,7,14H,(H,13,15)

InChI Key

QKRSQALNAUWDGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(NC(=O)C(F)(F)F)O

Origin of Product

United States

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